3-Acetamido-3-phenylacrylic acid

Vue d'ensemble

Description

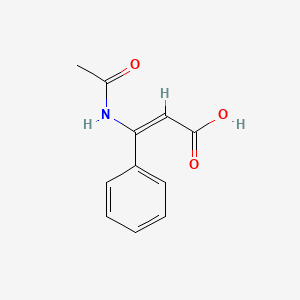

3-Acetamido-3-phenylacrylic acid is a chemical compound with the CAS Number: 6362-74-9 . It has a molecular weight of 205.21 and its IUPAC name is (E)-3-acetamido-3-phenylacrylic acid . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Acetamido-3-phenylacrylic acid is1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7+ . The InChI key is QQBDEJVYLGPZKS-JXMROGBWSA-N . Physical And Chemical Properties Analysis

3-Acetamido-3-phenylacrylic acid is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis of Novel Compounds

3-Acetamido-3-phenylacrylic acid is utilized in the synthesis of various novel compounds. For instance, 3-Acetamido-6-heptafluoropropylphenylboronic acid was synthesized using a perfluoroalkylation method involving 3-acetamidophenylboronic acid. This process led to a product with a lower pKa, suggesting its potential for binding with polyols under physiological pH, and thus broadening its applications in biological and material sciences (Shiino et al., 1993).

Metal Ion Complex Formation

In the field of analytical chemistry, derivatives of 3-Acetamido-3-phenylacrylic acid are used as complexing agents. For example, N-(2-Acetamido)iminodiacetic acid has been employed for the spectrophotometric determination of metal ions, with research demonstrating its effectiveness in forming stable ternary complexes with heavy metal ions such as La(III), Y(III), and UO₂²⁺ (Hamed et al., 1994).

Anticonvulsant Research

Compounds containing 3-Acetamido-3-phenylacrylic acid have been studied for their potential anticonvulsant activities. A study focusing on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed that these compounds could have structures related to known anticonvulsant drugs, suggesting their possible application in this medical field (Camerman et al., 2005).

Biochemical Applications

3-Acetamido-3-phenylacrylic acid and its derivatives also find applications in biochemical research. For instance, studies have explored its use in pH imaging via hyperpolarized 13C magnetic resonance spectroscopy, proving its effectiveness in rapid pH measurements within the physiological range (Flavell et al., 2015).

Antibacterial Activities

Certain derivatives of 3-Acetamido-3-phenylacrylic acid have been synthesized and tested for their antibacterial properties. Research has shown that these compounds, when used as part of triorganotin(IV) complexes, demonstrate significant activity against Mycobacterium tuberculosis, highlighting their potential use in the development of new antibacterial agents (Hussain et al., 2012).

Material Science Applications

In the field of material science, 3-Acetamido-3-phenylacrylic acid derivatives have been used for the synthesis of novel polymers with distinct thermal and electrical properties. A study demonstrated the synthesis of a new copolymer containing acetamido phenyl group, which displayed interesting characteristics such as high thermal stability and variable electrical conductivity (Biryan & Pihtili, 2021).

Orientations Futures

One of the relevant papers discusses the synthesis of a new class of indole-3-acetamido-polyamine conjugates, which were evaluated for antimicrobial activities against a panel of bacteria and two fungi. This could suggest potential future directions for research involving 3-Acetamido-3-phenylacrylic acid or similar compounds.

Propriétés

IUPAC Name |

(E)-3-acetamido-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBDEJVYLGPZKS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C(=O)O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-3-phenylacrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)

![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid](/img/structure/B3148055.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)